molecular formula C21H26N2O2 B278481 4-tert-butyl-N-[2-(morpholin-4-yl)phenyl]benzamide

4-tert-butyl-N-[2-(morpholin-4-yl)phenyl]benzamide

Cat. No.: B278481
M. Wt: 338.4 g/mol
InChI Key: BJXAEPNPZOHHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[2-(morpholin-4-yl)phenyl]benzamide is a chemical compound with the molecular formula C21H26N2O2 It is known for its unique structure, which includes a tert-butyl group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(morpholin-4-yl)phenyl]benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-(4-morpholinyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(morpholin-4-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-tert-butyl-N-[2-(morpholin-4-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-methoxyphenyl)benzamide
  • 4-tert-butyl-N-(4-diethylaminophenyl)benzamide
  • 4-tert-butyl-N-(4-methylphenyl)benzamide

Uniqueness

4-tert-butyl-N-[2-(morpholin-4-yl)phenyl]benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)17-10-8-16(9-11-17)20(24)22-18-6-4-5-7-19(18)23-12-14-25-15-13-23/h4-11H,12-15H2,1-3H3,(H,22,24)

InChI Key

BJXAEPNPZOHHLZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

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